molecular formula C8H14ClNS B13329014 3,5-Diethylthiophen-2-amine hydrochloride

3,5-Diethylthiophen-2-amine hydrochloride

Cat. No.: B13329014
M. Wt: 191.72 g/mol
InChI Key: XHOMDRUFKXCKBL-UHFFFAOYSA-N
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Description

3,5-Diethylthiophen-2-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting aminothiophene can then be further modified to introduce the desired ethyl groups.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Diethylthiophen-2-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3,5-Diethylthiophen-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Diethylthiophen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diethylthiophen-2-amine hydrochloride is unique due to the specific combination of ethyl groups at the 3 and 5 positions and an amine group at the 2 position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H14ClNS

Molecular Weight

191.72 g/mol

IUPAC Name

3,5-diethylthiophen-2-amine;hydrochloride

InChI

InChI=1S/C8H13NS.ClH/c1-3-6-5-7(4-2)10-8(6)9;/h5H,3-4,9H2,1-2H3;1H

InChI Key

XHOMDRUFKXCKBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)N)CC.Cl

Origin of Product

United States

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